[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-yl](2-methylpropyl)amine
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Overview
Description
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is an organic compound characterized by the presence of a methoxyphenyl group attached to a prop-2-en-1-yl chain, which is further linked to a 2-methylpropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a condensation reaction where 4-methoxybenzaldehyde is reacted with 2-methylpropylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic reaction but optimized for large-scale production, with considerations for cost-effectiveness, safety, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form a saturated alkyl chain.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: (2E)-3-(4-Methoxyphenyl)propylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly in neurobiology.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the alkyl chain and amine group.
(2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid: Similar in structure but contains a carboxylic acid group instead of an amine.
Uniqueness
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine, a compound with the molecular formula C13H17NO, is gaining attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article consolidates current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a methoxyphenyl group attached to a prop-2-en-1-ylamine moiety. Its unique structure contributes to its biological properties, particularly in antimicrobial and anti-inflammatory activities.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C13H17NO |
Molecular Weight | 203.28 g/mol |
Solubility | Enhanced as hydrochloride salt |
Antimicrobial Properties
Recent studies suggest that (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell death.
Case Study: Antimicrobial Efficacy
In a comparative study, (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine was shown to inhibit bacterial growth effectively at concentrations as low as 25 μM. The compound's efficacy was compared with standard antibiotics, demonstrating a promising potential for development as an alternative antimicrobial agent .
Anti-inflammatory Effects
The compound also shows anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have indicated that it reduces the secretion of TNF-alpha and IL-6 in activated macrophages.
Research Findings on Anti-inflammatory Activity
A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine significantly decreased the levels of inflammatory markers by up to 50% at a concentration of 10 μM .
Potential Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. Preliminary investigations have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.
The anticancer activity is hypothesized to involve the activation of caspase pathways and the modulation of cell cycle regulators. Further studies are required to elucidate the precise mechanisms involved.
Comparative Analysis with Related Compounds
To understand the unique biological activity of (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine, a comparison with structurally similar compounds is essential.
Compound Name | Structural Variation | Biological Activity |
---|---|---|
(2E)-3-(4-Hydroxyphenyl)prop-2-en-1-ylamine | Hydroxy group instead of methoxy | Different reactivity |
(2E)-3-(4-Methylphenyl)prop-2-en-1-ylamine | Methyl group instead of methoxy | Altered biological activity |
(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamine | Chlorine atom substitution | Significant chemical changes |
This table illustrates how small structural variations can lead to significant differences in chemical behavior and biological activity.
Properties
IUPAC Name |
N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-12(2)11-15-10-4-5-13-6-8-14(16-3)9-7-13/h4-9,12,15H,10-11H2,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZQRLCGNAPVIX-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC=CC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC/C=C/C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.